molecular formula C21H17N5O3 B7684937 N-[(4-Methylphenyl)methyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline

N-[(4-Methylphenyl)methyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline

Cat. No.: B7684937
M. Wt: 387.4 g/mol
InChI Key: ZYPIXMBYHUBYDZ-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline is an organic compound with a complex structure that includes a nitro group, a pyridine ring, and an oxadiazole ring

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-nitro-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-14-5-7-15(8-6-14)13-23-17-10-9-16(12-19(17)26(27)28)21-24-20(25-29-21)18-4-2-3-11-22-18/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPIXMBYHUBYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylphenyl)methyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves coupling the oxadiazole derivative with the appropriate aniline derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylphenyl)methyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Halogens (e.g., chlorine, bromine), nitrating mixture (HNO3/H2SO4).

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of halogenated or nitrated derivatives.

    Coupling: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

N-[(4-Methylphenyl)methyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.

Mechanism of Action

The mechanism of action of N-[(4-Methylphenyl)methyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets. The nitro group and the oxadiazole ring are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry for their pharmacological properties.

Uniqueness

N-[(4-Methylphenyl)methyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.

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